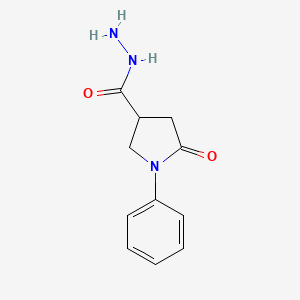

5-Oxo-1-phenylpyrrolidine-3-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide typically involves the reaction of methyl esters of 5-oxopyrrolidine-3-carboxylic acids with hydrazine hydrate in 2-propanol This method is a standard approach in laboratory settings

Análisis De Reacciones Químicas

5-Oxo-1-phenylpyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

Substitution Reactions: It reacts with 1,4-naphthoquinone derivatives to form hydrazones.

Alkylation: The compound can be alkylated using ethyl iodide.

Interaction with Dichloroquinones: It reacts with 2,3-dichloro-1,4-naphthoquinone to form chlorinated derivatives.

Common reagents used in these reactions include 1,4-naphthoquinone, 2-methyl-1,4-naphthoquinone, and ethyl iodide . The major products formed from these reactions are hydrazones and chlorinated derivatives .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis of 5-Oxo-1-phenylpyrrolidine-3-carbohydrazide typically involves the reaction of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with hydrazine derivatives. The resulting compound can be characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure by identifying the environment of hydrogen and carbon atoms.

- Infrared Spectroscopy (IR) : Used to identify functional groups within the compound.

- Mass Spectrometry : Confirms the molecular weight and structure.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluated several derivatives against gram-positive and gram-negative bacteria, revealing moderate to good activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of 5-Oxo Derivatives

| Compound | Gram-positive Activity (mm) | Gram-negative Activity (mm) |

|---|---|---|

| 5d | 15 | 10 |

| 5e | 18 | 12 |

| 5f | 20 | 15 |

Antioxidant Properties

In addition to antimicrobial effects, certain derivatives have shown promising antioxidant activities. The antioxidant capacity was assessed using various assays, including the Ferric Reducing Ability of Plasma (FRAP) assay. Compounds exhibited varying levels of activity, indicating their potential as therapeutic agents against oxidative stress .

Table 2: Antioxidant Activity of Selected Compounds

| Compound | FRAP Value (µM Trolox Equivalent) |

|---|---|

| 5b | 45 |

| 5d | 55 |

| 5h | 60 |

Neurological Applications

The compound's structure is relevant in the context of central nervous system (CNS) disorders. Some derivatives have been investigated for their ability to inhibit specific enzymes related to Alzheimer's disease, such as BACE-1. This enzyme plays a crucial role in the production of amyloid-beta plaques, which are implicated in neurodegenerative diseases .

Material Science Applications

Beyond biological applications, derivatives of this compound have been explored for their non-linear optical (NLO) properties. These materials are valuable in the development of optical devices due to their ability to manipulate light in novel ways. Computational studies have shown that these compounds can exhibit significant NLO characteristics, making them candidates for applications in laser technology and photonics .

Case Study 1: Antimicrobial Evaluation

A comprehensive evaluation was conducted on a series of bischalcone derivatives derived from 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid. The study found that several compounds displayed superior antimicrobial activity compared to standard antibiotics like Vancomycin. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: CNS Drug Development

Research focusing on fully substituted derivatives has indicated promising results in inhibiting BACE-1 enzyme activity. These findings suggest that further development could lead to effective treatments for Alzheimer's disease, emphasizing the importance of this compound in neuropharmacology .

Mecanismo De Acción

its derivatives, particularly hydrazones, are known to interact with biological targets such as enzymes and receptors, leading to various biological effects . The molecular pathways involved in these interactions are still under investigation.

Comparación Con Compuestos Similares

5-Oxo-1-phenylpyrrolidine-3-carbohydrazide can be compared with other similar compounds, such as:

Naphthoquinone Derivatives: These compounds share similar biological activities, including antimicrobial and anticancer properties.

Hydrazones: These compounds are known for their wide range of biological activities, including antiproliferative effects.

The uniqueness of this compound lies in its specific structure, which allows it to form unique derivatives with distinct biological activities .

Actividad Biológica

5-Oxo-1-phenylpyrrolidine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, supported by recent research findings.

Chemical Structure and Synthesis

This compound is synthesized through reactions involving 5-oxopyrrolidine derivatives and hydrazine hydrate, typically in a solvent like 2-propanol. The compound can undergo various chemical reactions, including substitution and alkylation, which contribute to its biological activity by forming derivatives with enhanced properties.

Antimicrobial and Antifungal Activity

Research has demonstrated that this compound exhibits notable antimicrobial and antifungal properties. Derivatives of this compound have been tested against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae.

Key Findings:

- Activity Against Multidrug-resistant Bacteria : Certain derivatives showed selective antimicrobial activity against resistant strains, indicating potential for developing new antibiotics .

- Mechanism of Action : The compound's mechanism involves the formation of stable complexes with metal ions, disrupting essential enzymatic processes in bacteria.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Active against resistant strains | |

| Klebsiella pneumoniae | Inhibitory effects noted | |

| Pseudomonas aeruginosa | Moderate activity observed |

Anticancer Properties

The anticancer potential of this compound has been explored extensively. Studies have shown that it can inhibit the growth of various cancer cell lines, including lung cancer (A549) and pancreatic cancer (Panc-1).

Case Studies:

- In Vitro Evaluation : A series of derivatives were evaluated for their cytotoxicity against A549 cells, with some compounds exhibiting IC50 values as low as 2.5 µM .

- Wound Healing Assay : The compound N′-(5-nitrothiophen-2-yl)methylene derivative significantly inhibited cell migration in wound healing assays across multiple cancer cell lines, indicating its potential as an antimetastatic agent .

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The ability to form stable complexes with transition metals may inhibit enzyme function critical for bacterial survival and cancer cell proliferation.

- Free Radical Scavenging : Some derivatives demonstrate antioxidant properties, which could mitigate oxidative stress-related damage in cells .

Propiedades

IUPAC Name |

5-oxo-1-phenylpyrrolidine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-13-11(16)8-6-10(15)14(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWDQMIHVPBFEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.